tert-Butyl (5-nitropyridin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-nitropyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-4-8(13(15)16)6-11-5-7/h4-6H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMWSJLUOKYYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CN=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Nitro-3-aminopyridine
The precursor 5-nitro-3-aminopyridine is synthesized via directed nitration of 3-aminopyridine.
Procedure :
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Reagents : 3-Aminopyridine, fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).
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Conditions :
Boc Protection of 5-Nitro-3-aminopyridine
The amine is protected using di-tert-butyl dicarbonate (Boc anhydride).
Procedure :
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Reagents : 5-Nitro-3-aminopyridine, Boc anhydride, 4-dimethylaminopyridine (DMAP), tetrahydrofuran (THF).
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Conditions :
Alternative Route: Boc Protection Prior to Nitration
Boc Protection of 3-Aminopyridine
Procedure :
-
Reagents : 3-Aminopyridine, Boc anhydride, triethylamine (TEA), dichloromethane (DCM).
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Conditions :
Nitration of tert-Butyl (Pyridin-3-yl)carbamate
Procedure :
-
Reagents : tert-Butyl (pyridin-3-yl)carbamate, HNO₃, H₂SO₄.
-
Conditions :
-
Challenges : Nitro group regioselectivity (5- vs. 2-/4-position) requires careful control of temperature and stoichiometry.
Microwave-Assisted Synthesis
One-Pot Nitration and Boc Protection
Procedure :
-
Reagents : 3-Aminopyridine, Boc anhydride, HNO₃, H₂SO₄.
-
Conditions :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nitration → Boc Protection | High regioselectivity; avoids Boc stability issues | Multi-step; harsh nitration conditions | 60–75% |
| Boc Protection → Nitration | Simpler precursor synthesis | Lower regioselectivity; Boc group cleavage risk | 50–65% |
| Microwave-Assisted | Faster; higher efficiency | Specialized equipment required | 70–80% |
Critical Reaction Parameters
Nitration Conditions
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-nitropyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
Major products formed from these reactions include various derivatives of the original compound, such as 5-amino-3-tert-butylcarbamoylpyridine and other substituted pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Biological Activity:
tert-Butyl (5-nitropyridin-3-yl)carbamate has shown promise as a biochemical modulator, influencing enzyme activity and cellular processes. Its interactions can lead to potential therapeutic applications, particularly in:
- Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can be crucial in treating diseases where these pathways are disrupted.
- Anticancer Applications: Compounds similar to this compound have demonstrated anticancer properties by inhibiting tumor growth in xenograft models. For instance, studies have shown that derivatives can suppress tumor growth without significant toxicity .
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties. The presence of the nitro group enhances reactivity and facilitates further chemical transformations.
Case Study 1: Anticancer Efficacy
In a study involving various cancer cell lines, derivatives of this compound demonstrated dose-dependent inhibition of tumor growth. Specific experiments showed significant reductions in tumor volume and weight without observable side effects in animal models . This highlights its potential as an effective anticancer agent.
Case Study 2: Enzyme Modulation
Research has indicated that this compound can modulate the activity of P-glycoprotein (P-gp), a critical protein involved in drug transport and resistance mechanisms. By inhibiting P-gp, it may enhance the efficacy of chemotherapeutic agents, making it a candidate for combination therapies in resistant cancer cases .
Mechanism of Action
The mechanism of action of tert-Butyl (5-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The tert-butyl carbamate group provides stability and influences the compound’s reactivity and solubility .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key differences between tert-Butyl (5-nitropyridin-3-yl)carbamate and related pyridine carbamates, focusing on substituent effects, reactivity, and applications:
Key Observations:
Substituent Effects on Reactivity: The nitro group in the target compound increases ring electrophilicity, facilitating nucleophilic aromatic substitution (e.g., reduction to amines) compared to halogenated analogs (e.g., bromo or chloro derivatives in ), which are more suited for cross-coupling reactions.
Structural vs. Functional Analogues: Pyridine vs. pyrimidine cores (e.g., ) alter electronic and steric profiles. Pyrimidines often exhibit higher metabolic stability in APIs. tert-Butyl (5-aminopyridin-2-yl)carbamate () bypasses the need for nitro reduction, making it a direct building block for active pharmaceutical ingredients (APIs).
Safety and Handling :
- Nitro-containing compounds may pose explosive risks under extreme conditions, whereas halogenated analogs (e.g., ) require precautions for toxicity.
Biological Activity
tert-Butyl (5-nitropyridin-3-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a nitro group on the pyridine ring significantly influences its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group, which enhances its lipophilicity, making it suitable for various biological interactions. The nitro group is crucial for its biological activity as it can undergo reduction to an amino group, potentially increasing the compound's binding affinity to various proteins and enzymes.
Synthesis
The synthesis of this compound typically involves the reaction between tert-butyl carbamate and 5-nitropyridin-3-yl chloride under basic conditions. The general reaction scheme is as follows:
- Starting Materials : tert-butyl carbamate and 5-nitropyridin-3-yl chloride.
- Reagents : Sodium hydride as a base, solvent (e.g., N,N-dimethylformamide).
- Conditions : Low temperature (-5°C) for initial reaction, followed by room temperature for completion.
The reaction yields this compound with high purity levels, typically above 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through several proposed mechanisms:
- Nitro Reduction : The nitro group can be reduced to an amino group, enhancing the compound's ability to form hydrogen bonds with target proteins, thereby modulating their activity .
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, potentially affecting cellular signaling processes .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- STING Agonist Activity : Related compounds have shown promise as STING agonists, which are important in cancer immunotherapy. The structural similarity suggests that this compound may also exhibit similar properties .
- Anticancer Potential : Preliminary studies indicate that derivatives of pyridine-based carbamates can inhibit tumor growth in preclinical models, suggesting that this compound could be explored further for anticancer applications .
Comparative Analysis
A comparative analysis of this compound with other related compounds reveals distinct biological profiles:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-Butyl carbamate | General carbamate structure | Lacks aromaticity |
| tert-Butyl-N-methylcarbamate | Contains N-methyl substitution | Different nitrogen atom substitution |
| Methyl carbamate | Simple methyl substitution | Less sterically hindered |
| Phenyl carbamate | Contains a phenyl ring | Different electronic properties |
| tert-Butyl (6-methyl-5-nitropyridin) | Enhanced reactivity due to nitro group | Potential for broader range of biological activity |
The unique combination of a pyridine ring and a nitro group in this compound enhances its reactivity compared to other carbamates, making it a candidate for further exploration in therapeutic contexts .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (5-nitropyridin-3-yl)carbamate, and which reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting 5-nitro-3-aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine) in anhydrous THF or dichloromethane. Optimal yields (70–85%) are achieved under inert atmospheres (N₂/Ar) at 0–25°C for 12–24 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Q. What spectroscopic techniques are recommended for characterizing tert-Butyl (5-nitropyridin-3-yl)carbamate?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) confirms the Boc group (δ ~1.4 ppm for tert-butyl) and pyridine ring protons (δ 8.5–9.0 ppm for nitro-substituted pyridines).
- IR : Stretching bands at ~1700 cm⁻¹ (C=O of carbamate) and ~1520/1350 cm⁻¹ (NO₂ asymmetric/symmetric vibrations).
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 268.12) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.
- Stability : Store at 2–8°C in airtight containers; the nitro group may render it sensitive to heat or shock.
- Incompatibilities : Avoid strong reducing agents (risk of exothermic nitro reduction) and acidic/basic conditions (Boc cleavage) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software be utilized to confirm the molecular structure and assess purity?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. SHELXL refines atomic coordinates and thermal displacement parameters, while Mercury visualizes intermolecular interactions (e.g., hydrogen bonding between nitro and carbamate groups). Key metrics: R-factor < 5%, residual electron density < 0.5 eÅ⁻³. Purity is confirmed by uniform unit cell parameters across multiple crystals .
Q. What strategies address discrepancies in nitro group reduction outcomes when using tert-Butyl (5-nitropyridin-3-yl)carbamate as an intermediate?
- Methodological Answer : Discrepancies arise from competing reduction pathways (e.g., over-reduction to amine vs. partial reduction to hydroxylamine). Solutions:
- Catalytic Hydrogenation : Use Pd/C or Raney Ni with controlled H₂ pressure (1–3 atm) in ethanol at 25°C. Monitor progress via TLC (Rf shift).
- Chemical Reduction : Employ SnCl₂/HCl or NaBH₄/CuCl₂ for selective nitro→amine conversion. Adjust stoichiometry to avoid Boc deprotection .
Q. How do computational methods (e.g., DFT) predict reactivity patterns of the nitro group in further functionalization?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect directs electrophilic substitution to the pyridine’s 2- and 4-positions. Fukui indices identify reactive sites for cross-coupling (e.g., Suzuki-Miyaura at C-4). Solvent effects (PCM model) refine activation energy predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
